4-chloro-2-(pentanoylamino)benzoic acid

Beschreibung

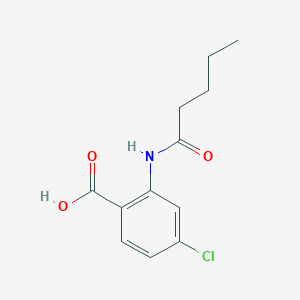

4-Chloro-2-(pentanoylamino)benzoic acid is a chloro-substituted benzoic acid derivative featuring a pentanoylamino group at the 2-position of the aromatic ring. These compounds are derived from the non-selective nonsteroidal anti-inflammatory drug (NSAID) flufenamic acid, with modifications to enhance specificity and reduce off-target effects . The pentanoylamino group in the target compound may influence lipophilicity and binding affinity compared to other acyl substituents, as seen in analogs like NBA and CBA.

Eigenschaften

IUPAC Name |

4-chloro-2-(pentanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-2-3-4-11(15)14-10-7-8(13)5-6-9(10)12(16)17/h5-7H,2-4H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHWNWJTZXGGBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797381 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(pentanoylamino)benzoic acid typically involves the acylation of 4-chloro-2-aminobenzoic acid with pentanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2-(pentanoylamino)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The benzoic acid moiety can be oxidized to form corresponding quinones or reduced to form alcohols.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-chloro-2-aminobenzoic acid and pentanoic acid.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or thiourea can be used under mild conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

Substitution: Formation of substituted benzoic acid derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Hydrolysis: Formation of 4-chloro-2-aminobenzoic acid and pentanoic acid.

Wissenschaftliche Forschungsanwendungen

4-chloro-2-(pentanoylamino)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-chloro-2-(pentanoylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

CBA (4-Chloro-2-(2-chlorophenoxyacetamido)benzoic acid): Structure: Chlorophenoxyacetyl group at the 2-position. Lipophilicity: Higher cLogP due to aromatic chlorophenoxy group.

NBA (4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid) :

- Structure : Naphthyloxyacetyl group at the 2-position.

- Activity : TRPM4 inhibitor validated via Cryo-EM and patch-clamp studies; used as a template for iodinated derivatives (e.g., IBA) to enhance electron density in structural studies .

- Lipophilicity : cLogP >3 due to bulky naphthyl group .

LBA (4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido)benzoic acid): Structure: Chloro-methylphenoxypropanoyl group. Activity: Moderate TRPM4 inhibition; less studied than CBA/NBA but shows improved metabolic stability .

4-Chloro-2-(isobutyrylamino)benzoic acid: Structure: Shorter branched acyl chain (isobutyryl vs. pentanoyl). Physicochemical Properties: Lower molecular weight (279.7 g/mol) and cLogP compared to the pentanoyl variant .

Physicochemical Properties

*Melting points from structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.